2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and appropriate aryl aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Condensation Reaction: The final step involves the condensation of the triazole-thiol intermediate with 2-hydroxy-3-methoxybenzaldehyde to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially altering the compound’s pharmacological properties.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and hydrazides.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-containing molecules.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the triazole ring is particularly significant, as triazoles are known to inhibit certain enzymes critical for microbial growth.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the hydrazide moiety can form stable complexes with metal ions, disrupting essential biological processes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-containing compound used as an antifungal agent.
Itraconazole: Similar in structure and function, used to treat fungal infections.
Voriconazole: A triazole antifungal with a broad spectrum of activity.
Uniqueness
What sets 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a triazole ring and a hydrazide moiety allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C29H31N5O3S |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H31N5O3S/c1-19-9-15-23(16-10-19)34-27(20-11-13-22(14-12-20)29(2,3)4)32-33-28(34)38-18-25(35)31-30-17-21-7-6-8-24(37-5)26(21)36/h6-17,36H,18H2,1-5H3,(H,31,35)/b30-17- |
InChI Key |
MRXMZJNQLCOZNX-LQNQUEJISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=C(C(=CC=C3)OC)O)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=CC=C3)OC)O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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